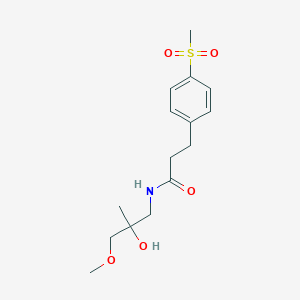
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide is a useful research compound. Its molecular formula is C15H23NO5S and its molecular weight is 329.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methanesulfonylphenyl)propanamide is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, drawing from various studies and sources.
Chemical Structure and Properties
The compound's chemical formula is C14H21N1O5S, indicating the presence of functional groups that may contribute to its biological activity. The methoxy and hydroxyl groups are particularly notable for their roles in enhancing solubility and potential interactions with biological targets.
Biological Activity Overview
Research on the biological activity of this compound suggests several mechanisms through which it may exert effects on cellular processes:
- Cytotoxicity : Preliminary studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown promising results in inhibiting the growth of HeLa cells (cervical cancer) and PC3 cells (prostate cancer) .
- Selectivity Index : The selectivity index (SI) is a crucial metric for evaluating the safety and efficacy of anticancer agents. The SI for this compound has been calculated, demonstrating a favorable profile compared to established drugs like Sorafenib, suggesting potential for targeted cancer therapy .
Case Studies
- Cervical Cancer Cell Lines : In a study comparing the compound to Sorafenib, it was found that this compound displayed higher cytotoxicity against HeLa cells with a lower impact on normal liver cells, indicating its selective action against tumor cells .
- Prostate Cancer : Another investigation into its effects on PC3 prostate adenocarcinoma cells revealed significant inhibition of cell proliferation, further supporting its potential as an anticancer agent .
The mechanisms underlying the biological activity of this compound may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression, such as COX-2, which is often overexpressed in tumors . This inhibition can lead to reduced inflammation and tumor growth.
- Interference with Cell Signaling Pathways : The presence of methanesulfonyl and methoxy groups may allow the compound to interact with various signaling pathways critical for cell survival and proliferation.
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-methylsulfonylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO5S/c1-15(18,11-21-2)10-16-14(17)9-6-12-4-7-13(8-5-12)22(3,19)20/h4-5,7-8,18H,6,9-11H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBJRUZFAHGOCSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













